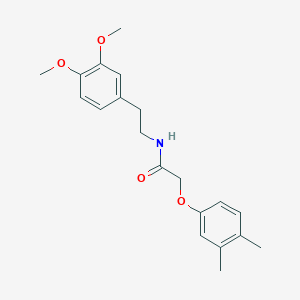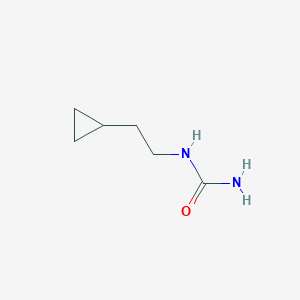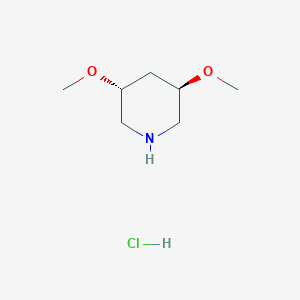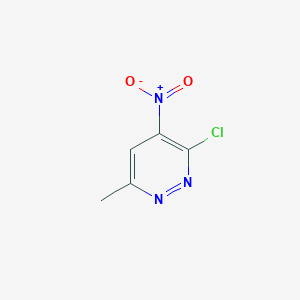
2-Bromophenyl trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reaction mechanism of N-(2-bromophenyl)-2,2,2-trifluoroacetamide and terminal alkyne catalyzed by CuI has been investigated . The geometries of the reactants, transition states, intermediates, and products have been optimized completely at B3LY P/6-31+G* level with the validation of the vibration analysis and the energy calculation .Aplicaciones Científicas De Investigación
Synthesis in Liquid Crystal Display Materials
2-Bromophenyl trifluoroacetate is a key intermediate in synthesizing liquid crystal display (LCD) materials. A study by Ren Guo-du (2001) highlights its role in the synthesis of 4-bromo-4'-hydroxybiphenyl, a crucial component in LCDs. The research indicates a higher yield when using trifluoroacetic anhydride in the bromation process.
Role in Nucleophilic Ring Opening of Epoxides
Iron(III) trifluoroacetate, related to this compound, has been used efficiently as a catalyst for the solvolytic and nonsolvolytic nucleophilic ring opening of epoxides. This application, explored by Iranpoor and Adibi (2000), demonstrates the catalyst's utility in producing various 2-halo and 2-nitratoalkanols.
Synthesis of Trifluoroacetimidoyl Halides
The compound is instrumental in the one-pot synthesis of trifluoroacetimidoyl halides. Research by Tamura et al. (1993) shows how trifluoroacetic acid and primary amines can yield trifluoroacetimidoyl chlorides and bromides, highlighting its versatility in organic synthesis.
Liquid Chromatography Applications
The use of trifluoroacetic acid, a compound related to this compound, in liquid chromatography is another significant application. According to Cai and Li (1999), it serves as an effective ion-pair reagent in the separation of small ionizable compounds, demonstrating its utility in analytical chemistry.
Synthesis of Tetrakis(4-bromophenyl)tetraazaporphyrin
A study by Chizhova et al. (2004) details the synthesis of tetrakis(4-bromophenyl)tetraazaporphyrin using trifluoroacetic acid. This highlights the compound's role in synthesizing complex organic structures, which could have various applications in materials science and chemistry.
Safety and Hazards
Propiedades
IUPAC Name |
(2-bromophenyl) 2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4-6(5)14-7(13)8(10,11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAUYDPZUJOURQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2405624.png)


![1-(2-methyl-1H-indol-3-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2405628.png)
![3-[2-bromo-4-(trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2405630.png)

![methyl 2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2405633.png)


![(1R,2S)-2-[(E)-Prop-1-enyl]cyclopentan-1-ol](/img/structure/B2405637.png)

![1-[2-[Bis(2-chloroethoxy)phosphoryl]ethyl-(2-chloroethoxy)phosphoryl]oxy-2-chloroethane](/img/structure/B2405642.png)
![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)
